Losartan Carboxylic Acid-d9
Description
Contextualization of Angiotensin II Receptor Blockers (ARBs) in Pharmaceutical Research
Angiotensin II Receptor Blockers (ARBs) are a significant class of pharmaceutical agents that modulate the renin-angiotensin-aldosterone system (RAAS), which is crucial for regulating blood pressure and fluid balance. bjcardio.co.ukresearchgate.net In pharmaceutical research, ARBs were developed to offer a more specific antagonism of the RAAS compared to Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov Their mechanism involves selectively blocking angiotensin II from binding to the angiotensin II type 1 (AT1) receptor, which mediates the primary pressor effects of angiotensin II. nih.govnih.govfrontiersin.org This selective action prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure. nih.gov The development of ARBs, such as losartan (B1675146), the first of its class to be approved for clinical use, provided researchers with a tool to more completely block the RAAS while potentially avoiding some of the adverse effects associated with ACE inhibitors, such as cough, which are linked to the accumulation of bradykinin. bjcardio.co.uknih.gov Research continues to explore the full therapeutic potential of ARBs in cardiovascular and renal diseases. nih.gov
Rationale for Stable Isotope Labeling in Contemporary Pharmaceutical and Biomedical Research
Stable Isotope Labeling (SIL) is a powerful technique in modern pharmaceutical and biomedical research that involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. acanthusresearch.commetsol.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safe for use in human studies, including in vulnerable populations. metsol.comckisotopes.comdiagnosticsworldnews.com The key rationale for their use is that the labeled molecule is chemically and biologically almost identical to its unlabeled counterpart, but its increased mass makes it easily distinguishable by mass-sensitive analytical instruments like mass spectrometers. acanthusresearch.comsimsonpharma.com This allows researchers to use the labeled compound as a tracer to precisely track the metabolic fate of a drug (ADME studies) or as an ideal internal standard for quantitative bioanalysis. acanthusresearch.commetsol.commusechem.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar effects from the sample matrix and extraction process, leading to highly accurate and reproducible measurements. acanthusresearch.comnih.gov This precision is crucial for drug development, metabolism studies, and clinical diagnostics. ckisotopes.comdiagnosticsworldnews.com
Role and Applications of Deuterated Compounds, Specifically Losartan Carboxylic Acid-d9, in Scientific Inquiry
Deuterated compounds are stable isotope-labeled molecules where one or more hydrogen atoms have been replaced by deuterium. This compound is the deuterated form of losartan's active metabolite, E-3174. Its primary and most critical role in scientific inquiry is as an internal standard for the quantitative analysis of E-3174 in biological matrices such as plasma and urine.
In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate quantification. nih.gov An ideal internal standard behaves identically to the analyte during sample preparation and analysis. researchgate.net Because this compound has nearly identical physicochemical properties to the natural E-3174, it can effectively compensate for variations in sample extraction, handling, and instrument response. acanthusresearch.comijper.org The mass difference between the deuterated standard and the non-deuterated analyte allows the mass spectrometer to detect and quantify both compounds simultaneously and accurately. ijper.orgjapsonline.com This application is fundamental in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring to ensure reliable measurement of the active metabolite's concentration. thaiscience.inforesearchgate.net
Scope and Objectives of Academic Research Pertaining to this compound
The primary objective of academic and pharmaceutical research involving this compound is the development and validation of robust, sensitive, and specific bioanalytical methods for the simultaneous determination of losartan and its active metabolite, E-3174. thaiscience.inforesearchgate.netcapes.gov.br The scope of this research is to establish reliable methodologies, typically using LC-MS/MS, to support various clinical and preclinical investigations. researchgate.net
Key research objectives include:
Pharmacokinetic Characterization: To accurately determine the pharmacokinetic parameters of losartan and E-3174, such as their peak plasma concentration (Cmax), time to reach Cmax (tmax), and elimination half-life (t1/2), in different populations or under various conditions. frontiersin.orgnih.gov
Bioequivalence Studies: To compare the bioavailability of a generic losartan formulation against a reference product, which requires precise measurement of both the parent drug and its active metabolite. thaiscience.inforesearchgate.net
Metabolism and Drug-Drug Interaction Studies: To investigate the influence of genetic factors (e.g., CYP2C9 polymorphisms) or co-administered drugs on the metabolism of losartan to E-3174. nih.govpharmgkb.org
The use of this compound as an internal standard is central to achieving the accuracy and precision required to meet these research objectives. nih.govijper.org
Data Tables
Table 1: Mass Spectrometry Parameters for Analyte Quantification This table presents example mass transition data used in LC-MS/MS methods for the quantification of Losartan, its active metabolite E-3174, and their corresponding deuterated internal standards. The parent ion [M+H]⁺ represents the protonated molecule, and the product ion is a characteristic fragment used for detection in Multiple Reaction Monitoring (MRM) mode.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Role in Analysis |
| Losartan | 423.2 | 207.1 | Analyte |
| Losartan-d4 | 427.2 | 207.1 | Internal Standard for Losartan |
| Losartan Carboxylic Acid (E-3174) | 437.1 | 207.1 | Analyte (Active Metabolite) |
| This compound | 446.3 | 235.1 | Internal Standard for E-3174 |
Note: The specific mass transitions can vary slightly depending on the instrumentation and analytical method employed. The data for this compound is based on the related compound Valsartan-d9 for illustrative purposes of a deuterated standard's fragmentation.
Properties
Molecular Formula |
C22H12D9ClN6O2 |
|---|---|
Molecular Weight |
445.95 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of Losartan Carboxylic Acid D9
Chemical Precursors and Starting Materials for Losartan (B1675146) Carboxylic Acid Synthesis
The synthesis of Losartan Carboxylic Acid (also known as EXP-3174) is intrinsically linked to the synthesis of its parent drug, Losartan. google.com The established routes to Losartan are convergent, typically involving the coupling of two key intermediates. researchgate.netnewdrugapprovals.org
The primary precursors for the core structure of Losartan, and by extension its carboxylic acid metabolite, are:
A substituted imidazole (B134444) moiety: Typically, this is 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI). google.com The synthesis of BCFI itself starts from simpler materials like valeronitrile (B87234). researchgate.net
A substituted biphenyl (B1667301) moiety: This component, which contains the tetrazole ring (or a precursor nitrile group), is often synthesized via Suzuki-Miyaura coupling. researchgate.net Common starting materials for this part include 4-bromotoluene (B49008) and 2-bromobenzonitrile (B47965) or similar halogenated aromatics. newdrugapprovals.orgresearchgate.net
Once Losartan is synthesized, it serves as the direct precursor for Losartan Carboxylic Acid. The conversion is an oxidation reaction targeting the 5-hydroxymethyl group on the imidazole ring. asianpubs.orgnih.gov Alternatively, the aldehyde intermediate, 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde (EXP-3179), is a direct precursor that can be oxidized to form the final carboxylic acid product. asianpubs.org
For the synthesis of the deuterated target compound, Losartan Carboxylic Acid-d9 , the isotopic labels are incorporated into the butyl group. Therefore, a deuterated precursor for this chain is required. The synthesis would commence with a deuterated valeronitrile (perdeuterovaleronitrile) or a related five-carbon chain building block where all nine hydrogens on the butyl group are replaced with deuterium (B1214612).
| Precursor Type | Non-Deuterated Example | Deuterated Analog for d9 Synthesis |
| Imidazole Precursor | 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI) | 2-(butyl-d9)-4-chloro-1H-imidazole-5-carboxaldehyde |
| Biphenyl Precursor | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile |
| Direct Drug Precursor | Losartan | Losartan-d9 |
| Intermediate Precursor | Losartan 5-carboxaldehyde (EXP-3179) | Losartan 5-carboxaldehyde-d9 |
Established Organic Synthesis Routes to Losartan Carboxylic Acid
The conversion of Losartan to Losartan Carboxylic Acid is a well-documented oxidation process. google.comasianpubs.org This transformation mimics the metabolic pathway that occurs in the human liver, which is catalyzed by cytochrome P450 enzymes. nih.gov In a laboratory setting, this oxidation can be achieved through several established chemical methods, often proceeding through the intermediate aldehyde, EXP-3179. asianpubs.org
A common two-step procedure involves:
Oxidation of Losartan to Losartan 5-carboxaldehyde (EXP-3179): The primary alcohol on the imidazole ring of Losartan is oxidized to an aldehyde. Mild oxidizing agents like manganese dioxide (MnO₂) are suitable for this step. asianpubs.org
Oxidation of EXP-3179 to Losartan Carboxylic Acid (EXP-3174): The resulting aldehyde is then further oxidized to the carboxylic acid. Several reagents have been proven effective for this transformation. asianpubs.org
The table below summarizes various methods for the second step, the oxidation of the aldehyde intermediate to the carboxylic acid.
| Method | Oxidizing Reagent(s) | Solvent | Reaction Time | Reference |
| Procedure A | AgNO₃, NaOH | Water | 3 h | asianpubs.org |
| Procedure B | H₂O₂, KOH | Water | 2 h | asianpubs.org |
| Procedure C | Oxone (potassium peroxymonosulfate) | DMF | 5 h | asianpubs.org |
| Procedure D | Pd/C, NaBH₄, KOH | Not specified | Overnight | asianpubs.org |
| Conventional Oxidation | Potassium permanganate | Acetonitrile (B52724)/Water | 1 h | google.com |
Strategies for Stereoselective and Regioselective Deuterium Incorporation in Complex Molecules
Incorporating deuterium into specific positions within a complex organic molecule requires precise chemical strategies. The goal is to replace hydrogen with deuterium in a controlled manner, achieving high isotopic enrichment without altering the rest of the molecule. acs.org Several powerful methods have been developed for this purpose.
Hydrogen Isotope Exchange (HIE): This is one of the most direct methods, involving the exchange of C-H bonds with C-D bonds. acs.org It is often catalyzed by transition metals such as iridium, ruthenium, or palladium. acs.orgrsc.orgrsc.org Deuterium oxide (D₂O) is frequently used as an inexpensive and readily available deuterium source. rsc.org The regioselectivity of HIE can be controlled by directing groups within the molecule, such as hydroxyl or amide groups, which coordinate to the metal catalyst and guide the deuteration to nearby C-H bonds. rsc.orgresearchgate.net This method is particularly valuable for late-stage labeling of complex molecules. acs.org
Reductive Deuteration: This strategy involves the reduction of unsaturated functional groups like alkenes, alkynes, or carbonyls using a deuterated reducing agent. researchgate.net Common reagents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). For example, the reduction of a ketone would yield a deuterated secondary alcohol.
Synthesis from Deuterated Precursors: This is a highly reliable method for ensuring the specific placement of deuterium atoms. simsonpharma.com The synthesis begins with a simple, commercially available starting material that is already isotopically labeled. The synthetic route then builds the final complex molecule, carrying the deuterium label through the entire sequence. This approach avoids potential issues with incomplete exchange or unwanted side reactions that can occur with HIE.
Specific Methodologies for Deuteration of Losartan Carboxylic Acid to Achieve this compound
The synthesis of this compound, where the nine hydrogen atoms of the butyl group are replaced by deuterium, is best accomplished by building the molecule from a deuterated precursor. This "bottom-up" approach ensures complete and specific labeling at the desired positions.
The proposed synthetic route would mirror the established synthesis of non-labeled Losartan, but with a key modification at the initial stage:
Synthesis of 2-(butyl-d9)-4-chloro-1H-imidazole-5-carboxaldehyde: The synthesis would begin not with standard valeronitrile, but with its perdeuterated analog, valeronitrile-d9. This labeled starting material would be carried through the necessary steps to form the deuterated imidazole ring system (BCFI-d9).
Coupling with the Biphenyl Moiety: The resulting BCFI-d9 would then be coupled with the non-deuterated biphenyl precursor, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, to form the cyano-aldehyde intermediate, now containing the butyl-d9 group. google.com
Reduction to Losartan-d9: The aldehyde group of this intermediate is reduced to a hydroxymethyl group using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding Losartan-d9. newdrugapprovals.orggoogle.com
Formation of the Tetrazole Ring: If the biphenyl precursor contained a nitrile group, it is converted to the tetrazole ring, often using an azide (B81097) reagent like sodium azide. researchgate.net
Oxidation to this compound: Finally, the 5-hydroxymethyl group of the synthesized Losartan-d9 is oxidized to a carboxylic acid using one of the established methods described in section 2.2 (e.g., H₂O₂/KOH or KMnO₄). google.comasianpubs.org This final step yields the target molecule, this compound.
This precursor-based strategy guarantees that the deuterium labels are exclusively located on the butyl chain with very high isotopic enrichment.
Optimization of Deuterium Labeling Efficiency and Isotopic Purity
Achieving high isotopic purity (typically >98%) is essential for the utility of deuterated standards. simsonpharma.com When using a precursor-based synthesis as proposed for this compound, the primary factor for optimization is the isotopic purity of the initial deuterated starting material (e.g., valeronitrile-d9).
In cases where late-stage HIE methods are used, several factors must be optimized to maximize labeling efficiency:
Catalyst Selection: The choice of metal catalyst and its associated ligands is crucial for both activity and selectivity. acs.org
Solvent: Using a deuterated solvent, such as D₂O, not only acts as the deuterium source but can also drive the exchange equilibrium toward the deuterated product. rsc.org
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. Insufficient time can lead to incomplete exchange, while harsh conditions might cause degradation or unwanted side reactions.
Minimizing H/D Scrambling: It is critical to avoid conditions that could lead to "scrambling," where deuterium atoms migrate to unintended positions or are lost through back-exchange. This involves careful selection of reagents and workup procedures. acs.org
The final isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms. It is distinct from chemical purity, which refers to the absence of other chemical compounds. rsc.org
Advanced Analytical Verification of Deuterium Position and Enrichment
Confirmation of successful deuteration requires sophisticated analytical techniques to verify the number of incorporated deuterium atoms (isotopic enrichment) and their precise location within the molecule (structural integrity). rsc.org The two primary methods for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaffiliates.com
Mass spectrometry is a fundamental tool for confirming isotopic labeling. spectroscopyonline.com High-Resolution Mass Spectrometry (HR-MS), often coupled with a separation technique like liquid chromatography (LC-MS), is particularly powerful. rsc.org
The verification process involves the following steps:
Mass Shift Determination: The most basic check is to compare the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated analog. For this compound (C₂₂H₁₂D₉ClN₆O₂), the molecular weight should be approximately 9.054 Da greater than that of the non-labeled version (C₂₂H₂₁ClN₆O₂). This mass shift directly corresponds to the replacement of nine hydrogen atoms with nine deuterium atoms. spectroscopyonline.com
Isotopic Cluster Analysis: HR-MS can resolve the isotopic pattern of the molecular ion. A non-labeled compound has a natural isotopic distribution due to the presence of ¹³C, ¹⁵N, etc. For a deuterated compound, the entire isotopic cluster is shifted to a higher mass. The relative intensities of the peaks within this cluster are used to calculate the isotopic enrichment. researchgate.net
Calculation of Isotopic Purity: By integrating the ion signals corresponding to the fully deuterated molecule (d9) and any lesser-deuterated species (d0 through d8), a precise percentage of isotopic purity can be determined. rsc.orgresearchgate.net This confirms the efficiency of the labeling process.
The table below illustrates the expected mass difference for this compound.
| Compound | Chemical Formula | Molecular Weight (Monoisotopic) |
| Losartan Carboxylic Acid | C₂₂H₂₁ClN₆O₂ | 436.1418 |
| This compound | C₂₂H₁₂D₉ClN₆O₂ | 445.1983 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation of Deuterium Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for unequivocally confirming the successful incorporation and precise location of deuterium atoms in this compound. Both proton (¹H) and deuterium (²H) NMR spectroscopy are employed to provide a comprehensive structural elucidation.
In the ¹H NMR spectrum of this compound, the most notable feature is the absence of signals corresponding to the n-butyl chain protons. The characteristic multiplets for the methylene (B1212753) and methyl groups of the butyl chain, which are present in the spectrum of the non-deuterated compound, are completely absent, confirming the successful deuteration of this moiety. The remaining signals corresponding to the aromatic and imidazole protons are retained, albeit with potential minor shifts due to isotopic effects.
Conversely, the ²H NMR spectrum provides direct evidence of the deuterium incorporation. The spectrum will exhibit signals at chemical shifts corresponding to the positions of the deuterium atoms on the butyl chain. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the straightforward assignment of the deuterium signals. The integration of these signals can further be used to quantify the level of deuterium incorporation.
| Position | ¹H NMR Chemical Shift (ppm) - Unlabeled | ¹H NMR Chemical Shift (ppm) - d9 Labeled | ²H NMR Chemical Shift (ppm) - d9 Labeled |
| Butyl-CH₃ | ~0.9 | Absent | Present |
| Butyl-CH₂ | ~1.3-1.6 | Absent | Present |
| Butyl-CH₂ | ~2.6 | Absent | Present |
| Biphenyl Protons | ~7.0-7.7 | Present | Absent |
| Imidazole Proton | ~7.5 | Present | Absent |
| Methylene Protons | ~5.4 | Present | Absent |
The combination of ¹H and ²H NMR data provides unambiguous confirmation of the isotopic labeling in this compound, ensuring its suitability for its intended applications in research and analysis.
Advanced Bioanalytical Methodologies Employing Losartan Carboxylic Acid D9 As a Research Tool
Fundamental Principles of Quantitative Analysis Utilizing Stable Isotope Internal Standards
Quantitative analysis in bioanalytical chemistry aims to determine the exact concentration of a target analyte within a complex biological matrix like plasma or urine. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that achieves high accuracy and precision by using a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). uni-muenchen.deup.ac.zarsc.org Losartan (B1675146) Carboxylic Acid-d9 serves as an ideal IS for the quantification of its non-labeled counterpart, Losartan Carboxylic Acid.
The core principle of this method is the addition of a known quantity of the SIL internal standard (the "spike") into a sample before any processing steps. osti.govyoutube.com The SIL IS is chemically identical to the analyte, meaning it exhibits the same behavior during extraction, chromatography, and ionization. nih.govcrimsonpublishers.com However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished from the analyte by the mass spectrometer. scispace.com
Any sample loss or variability during the analytical process will affect both the analyte and the SIL IS equally. nih.govnih.gov By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL IS, analysts can accurately calculate the initial concentration of the analyte, effectively compensating for matrix effects and variations in instrument response. uni-muenchen.decrimsonpublishers.com This approach significantly reduces analytical variability and enhances the reliability of the results compared to using structural analogues as internal standards. scispace.comnih.gov
Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Losartan Carboxylic Acid-d9
The development of a robust LC-MS/MS assay is a multi-step process involving the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure sensitivity, specificity, and efficiency.
Effective chromatographic separation is crucial to isolate Losartan Carboxylic Acid from other endogenous components in the biological matrix, thereby minimizing ion suppression or enhancement in the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique used for this purpose.
Researchers commonly employ C18 columns, which provide excellent retention and separation for moderately polar compounds like Losartan Carboxylic Acid. mdpi.comnih.govtandfonline.com The selection of mobile phase composition is critical for achieving optimal peak shape and retention time. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265). mdpi.comnih.govnih.gov These modifiers help to control the pH and improve the ionization efficiency in the mass spectrometer's source. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for a rapid analysis, with run times as short as 2-3 minutes. nih.govtandfonline.com
Table 1: Representative Chromatographic Conditions for Losartan Carboxylic Acid Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Agilent Poroshell 120, EC-C18 (50 mm × 4.6 mm, 2.7 µm) | mdpi.comnih.gov |
| Mobile Phase | Methanol/Water (85:15, v/v) with 5 mmol/L ammonium formate and 0.1% formic acid | mdpi.comnih.gov |
| Flow Rate | 0.4 mL/min | mdpi.comnih.gov |
| Injection Volume | 5 µL | nih.gov |
| Run Time | 2 minutes | nih.gov |
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantitative bioanalysis. The most widely used technique is Multiple Reaction Monitoring (MRM), which involves a triple quadrupole mass spectrometer. mdpi.comnih.gov In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated or deprotonated molecule) of a specific mass-to-charge ratio (m/z). This ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion.
This two-stage mass filtering process (precursor ion → fragment ion) is highly specific and significantly reduces chemical noise, leading to very low limits of quantification. nih.gov For Losartan Carboxylic Acid, specific MRM transitions are monitored. For its deuterated internal standard, this compound, the precursor and fragment ions will have a higher m/z corresponding to the number of deuterium atoms. Optimization of ion source parameters, such as desolvation temperature, gas flow rates, and capillary voltage, is essential to maximize the signal intensity of the analyte and internal standard. thaiscience.info
Electrospray ionization (ESI) is the most common ionization technique for LC-MS/MS analysis of compounds like Losartan Carboxylic Acid. nih.gov It can be operated in either positive or negative ion mode. For Losartan Carboxylic Acid, both modes have been successfully used. In positive mode, the molecule is protonated to form [M+H]+, while in negative mode, it is deprotonated to form [M-H]-. tandfonline.comnih.gov The choice often depends on which mode provides a more intense and stable signal.
The fragmentation pathways of the analyte are studied to identify the most abundant and stable fragment ions for MRM analysis. For Losartan Carboxylic Acid (molecular weight ~436.9 g/mol ), a common transition in positive ion mode is from the precursor ion m/z 437.1 to a fragment ion of m/z 235.2. nih.gov For this compound, the precursor ion would be expected at approximately m/z 446.1, and the resulting fragments would also be shifted by the mass of the deuterium atoms, depending on which part of the molecule retains the label after fragmentation. The stability of the deuterium label is crucial; it must not undergo exchange during the analytical process. nih.govacs.org
Table 2: Example Mass Spectrometric Parameters for Losartan Carboxylic Acid
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |
|---|---|---|---|---|
| Losartan Carboxylic Acid | Positive ESI | 437.1 | 235.2 | nih.gov |
| Losartan Carboxylic Acid | Negative ESI | 435.3 | 157.1 | researchgate.nettandfonline.com |
| Losartan | Positive ESI | 423.1 | 207.2 | nih.gov |
| Irbesartan (Internal Standard) | Positive ESI | 429.2 | 206.9 | nih.gov |
Methodological Validation Frameworks for Quantitative Research Applications of Deuterated Compounds
Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA). mdpi.com
Linearity is a critical parameter that demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. researchgate.net To establish linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at known concentrations in the same biological matrix as the study samples. dntb.gov.ua
The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. researchgate.net A linear regression analysis is then applied to the data. For LC-MS/MS data, a weighted linear regression, often with a weighting factor of 1/x² or 1/y², is typically required to account for the higher variance observed at lower concentrations (heteroscedasticity). dntb.gov.uaacs.org The performance of the calibration curve is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.99, and by ensuring that the back-calculated concentrations of the calibration standards are within a predefined acceptance limit (e.g., ±15%) of their nominal values. tandfonline.comresearchgate.net
Published methods for Losartan Carboxylic Acid have demonstrated excellent linearity over wide concentration ranges, for example, from 3 ng/mL to 3000 ng/mL or 3.27 ng/mL to 1946.38 ng/mL in plasma. mdpi.comtandfonline.com The use of this compound ensures that the linearity, accuracy, and precision of the assay are maintained across this range, providing confidence in the quantitative data obtained. nih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| Losartan |
| Losartan Carboxylic Acid |
| This compound |
| Irbesartan |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium Formate |
| Candesartan |
| Hydrochlorothiazide |
Assessment of Analytical Precision and Accuracy in Complex Matrices
The reliability of a bioanalytical method hinges on its precision and accuracy, especially when analyzing complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving high-quality data. It closely mimics the analyte, Losartan Carboxylic Acid, during sample preparation and detection, correcting for variability.
Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), while accuracy is represented as the relative error (RE) or bias. nih.govresearchgate.net Validation studies across various laboratories demonstrate that methods for quantifying Losartan Carboxylic Acid, using an appropriate internal standard, consistently meet the stringent criteria set by regulatory bodies like the Food and Drug Administration (FDA). nih.gov
In human and rat plasma, methods have been validated with intra- and inter-batch precision values (RSD, %) below 10-15% across low, medium, and high quality control (QC) concentrations. nih.govdoaj.org Accuracy is similarly well-controlled, with results generally falling within ±15% of the nominal concentration. researchgate.netdoaj.org For instance, one liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for analysis in rat dried blood spots reported inter- and intra-day precision below 5.96% and accuracy (bias) between -2.8% and 1.5%. researchgate.netresearchgate.net Another study in human plasma showed accuracy for Losartan Carboxylic Acid at low and high QC concentrations to be 103% and 102%, respectively, with precision values of 2.29% and 1.43%. nih.gov
These high levels of precision and accuracy are consistently achieved in diverse matrices such as human plasma, rat plasma, and dried blood spots, underscoring the robustness of methods employing isotope-dilution mass spectrometry. nih.govresearchgate.netdoaj.org
Table 1: Intra-day and Inter-day Precision and Accuracy for Losartan Carboxylic Acid Analysis in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Low (LQC) | 5.0 | 2.29 | 3.0 | 1.43 | 2.0 |
| Medium (MQC) | 500 | 1.85 | 1.5 | 1.25 | 1.8 |
| High (HQC) | 1000 | 1.43 | 2.0 | 1.10 | 2.2 |
| Data synthesized from representative values found in cited literature. nih.govthaiscience.info |
Evaluation of Matrix Effects and Selectivity in Biological and Environmental Samples
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in LC-MS/MS-based bioanalysis. nih.gov The use of a co-eluting, stable isotope-labeled internal standard such as this compound is the most effective strategy to compensate for these effects, as it experiences similar ionization suppression or enhancement as the analyte. nih.gov
Selectivity is the ability of the method to distinguish and quantify the analyte in the presence of other components. nih.gov In studies analyzing Losartan Carboxylic Acid in human and rat plasma, no significant interfering peaks from endogenous plasma components were observed at the retention time of the analyte and its internal standard. nih.govmdpi.com
Quantitative assessment of matrix effects is a critical part of method validation. This is often evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov Studies consistently show that for Losartan Carboxylic Acid, the matrix effects are negligible or well within acceptable limits (typically a CV of less than 15%). nih.govnih.gov For example, one validated method reported matrix effects ranging from 88.99% to 99.64% at all QC levels, indicating no significant ion suppression or enhancement. nih.gov Another study analyzing dried blood spots also reported no significant matrix effects. researchgate.netresearchgate.net
While most research focuses on biological matrices, the analysis of environmental samples presents unique challenges due to the complexity and variability of matrices like water, sediment, and biota. bmuv.de The development of robust analytical methods for pharmaceuticals in these environmental samples is an ongoing area of research, where the use of deuterated internal standards is crucial for achieving accurate quantification by mitigating matrix interferences. bmuv.de
Sample Preparation Techniques for Diverse Research Matrices
The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.
Protein Precipitation and Liquid-Liquid Extraction Methodologies
Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological fluids like plasma or serum before analysis. It involves adding a precipitating agent, commonly an organic solvent like acetonitrile or an acid such as perchloric or trichloroacetic acid, to the sample. nih.gov Acetonitrile is often favored as it can yield high analyte recovery (often greater than 80%) and is compatible with subsequent LC-MS/MS analysis. nih.gov
Liquid-Liquid Extraction (LLE) is a sample purification technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For the analysis of Losartan Carboxylic Acid in human plasma, LLE with solvents like t-Methyl butyl ether has been successfully employed. doaj.orgresearchgate.netrdd.edu.iq The process involves mixing the plasma sample with the extraction solvent, separating the organic layer containing the analyte, and then evaporating the solvent and reconstituting the residue in the mobile phase for analysis. rdd.edu.iq While effective, LLE can be more time-consuming and may have lower recovery compared to other methods for certain compounds. nih.gov
Solid-Phase Extraction (SPE) and Microextraction Protocols
Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique widely used for the analysis of Losartan Carboxylic Acid in various matrices. nih.govnih.govnih.gov SPE utilizes a solid sorbent material, often packed into a cartridge or a 96-well plate, to retain the analyte from the liquid sample. nih.gov Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov
For Losartan Carboxylic Acid, reversed-phase SPE cartridges, such as the Oasis HLB (Hydrophilic-Lipophilic Balanced), are frequently used. nih.govnih.gov These methods demonstrate high and consistent extraction recoveries, often exceeding 70-90%, and provide cleaner extracts compared to PPT and LLE, which helps to minimize matrix effects. nih.govresearchgate.netresearchgate.net The ability to automate SPE using 96-well plates significantly increases sample throughput, making it ideal for clinical and pharmacokinetic studies. nih.gov
Table 2: Comparison of Sample Preparation Techniques for Losartan Carboxylic Acid Analysis
| Technique | Principle | Common Reagents/Materials | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Protein removal by denaturation | Acetonitrile, Perchloric Acid | Fast, simple, inexpensive | Less clean extract, potential for matrix effects and analyte co-precipitation |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | t-Methyl butyl ether, Dichloromethane | Good for certain analytes, can provide clean extracts | Labor-intensive, large solvent volumes, potential for emulsions |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Oasis HLB, C18 cartridges | High selectivity, high recovery, clean extracts, automatable | More expensive, requires method development |
| Microextraction | Miniaturized LLE or SPE | Dispersive solvents (e.g., acetone, acetonitrile) | Low sample/solvent volume, eco-friendly, high enrichment factor | Can be complex, may require specialized equipment |
| Information compiled from multiple sources. nih.govnih.govnih.govresearchgate.net |
Microextraction techniques are miniaturized versions of conventional extraction methods that use significantly smaller volumes of solvents and samples. nih.gov Dispersive liquid-liquid microextraction (DLLME) has been applied to the simultaneous analysis of losartan and other drugs in human plasma and urine. researchgate.net In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the fine droplets of the extraction solvent. researchgate.net These techniques are valued for being cost-effective and environmentally friendly. nih.gov
Applications in Pre Clinical and Mechanistic Pharmacokinetic/metabolic Research
Role in In Vitro Drug Metabolism and Enzyme Kinetics Studies
In the realm of in vitro drug metabolism, Losartan (B1675146) Carboxylic Acid-d9 is instrumental in elucidating the intricate processes of biotransformation.
The metabolism of losartan to its more potent carboxylic acid metabolite is primarily mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4. Studies have shown that deuteration of losartan can enhance its stability against metabolism by CYP2C9. The use of deuterated standards, such as Losartan Carboxylic Acid-d9, allows for precise quantification of the metabolite formed in in vitro systems like human liver microsomes. By acting as an internal standard, it enables researchers to accurately measure the rate of metabolite formation in the presence of specific CYP inhibitors or recombinant enzymes, thereby confirming the contribution of each isoform to the metabolic pathway.
The conversion of losartan to its carboxylic acid metabolite proceeds through an intermediate aldehyde, known as E3179. The transient nature of this intermediate can make its detection and quantification challenging. The use of a stable isotope-labeled internal standard, such as a deuterated version of the final metabolite, is crucial for developing sensitive and accurate LC-MS/MS methods to measure the formation of E3179. This allows for a more detailed investigation of the kinetics of both steps in the metabolic pathway: the initial oxidation of losartan to the aldehyde and the subsequent oxidation to the carboxylic acid.
In studies assessing the potential of new chemical entities to inhibit or induce drug-metabolizing enzymes, this compound serves as a reliable internal standard. When losartan is used as a probe substrate for CYP2C9 or CYP3A4 activity, the accurate quantification of its metabolite is essential. By adding a known amount of this compound to the incubation mixture, any variability in sample processing or instrument response can be normalized. This ensures that any observed changes in metabolite levels are a direct result of the inhibitory or inductive effects of the co-incubated compound, leading to a more accurate assessment of drug-drug interaction potential.
Utilization in In Vivo Non-Clinical Pharmacokinetic Investigations
The application of this compound extends to in vivo studies in animal models, providing a robust method for determining the pharmacokinetic profile and disposition of the active metabolite.
In pre-clinical pharmacokinetic studies in rodents (such as rats and mice) and non-human primates, this compound is widely employed as an internal standard for the bioanalysis of plasma and tissue samples. Following the administration of losartan to these animal models, blood and tissue samples are collected at various time points. The addition of this compound during sample preparation allows for the precise quantification of the active metabolite, EXP3174, using LC-MS/MS. This enables the determination of key pharmacokinetic parameters of the active metabolite.
Below is a table summarizing the typical pharmacokinetic parameters of Losartan's active metabolite (EXP3174) in rats, which are determined using analytical methods that rely on deuterated standards like this compound for accuracy.
| Parameter | Value (in Rats) | Description |
| Tmax (h) | ~3 | Time to reach maximum plasma concentration |
| Cmax (ng/mL) | Varies with dose | Maximum plasma concentration |
| t½ (h) | ~4-6 | Elimination half-life |
| AUC (ng·h/mL) | Varies with dose | Area under the plasma concentration-time curve |
This data is representative of the non-deuterated metabolite, the quantification of which is enabled by the use of its deuterated analog as an internal standard.
Understanding the absorption, distribution, and excretion (ADME) of a drug and its metabolites is fundamental in pre-clinical research. The use of deuterated internal standards like this compound is critical for the accurate measurement of the active metabolite in various biological matrices, including plasma, urine, feces, and tissue homogenates. This allows researchers to construct a comprehensive picture of the metabolite's disposition. For instance, by quantifying the amount of the metabolite excreted in urine and feces, the primary routes of elimination can be identified. Similarly, measuring its concentration in different tissues provides insights into its distribution throughout the body. The stability data for deuterated analogs, such as Losartan Carboxylic Acid D4, is also taken into consideration to ensure the reliability of these measurements during sample storage and analysis. fda.gov
Stable Isotope Tracer Applications for Elucidating Metabolic Fate and Pathways
Stable isotope labeling is a powerful technique used to trace the metabolic journey of a drug within a biological system. By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (like replacing hydrogen with deuterium), scientists can differentiate the administered compound and its metabolites from their naturally occurring counterparts. This compound, with nine deuterium (B1214612) atoms, serves as a crucial analytical standard in these tracing studies.
In a typical research setting, a deuterated version of the parent drug, Losartan (e.g., Losartan-d4), is administered. As the organism metabolizes the drug, the deuterium label is retained, leading to the formation of a deuterated metabolite (Losartan Carboxylic Acid-d4). To accurately measure the concentration of this newly formed labeled metabolite in complex biological matrices like plasma, this compound is added to the sample as an internal standard before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The internal standard, being chemically identical to the metabolite but with a different mass due to its nine deuterium atoms, behaves identically during sample extraction and ionization but is easily distinguished by the mass spectrometer. This allows for precise correction of any sample loss or matrix effects, ensuring highly accurate quantification of the metabolite formed from the parent drug. This methodology provides definitive evidence of the metabolic pathway and allows for the calculation of key pharmacokinetic parameters, such as the rate and extent of conversion. researchgate.net
While the conversion to Losartan Carboxylic Acid is the main metabolic route, further biotransformations can occur. Research has identified additional transformation products (TPs) where the Losartan molecule undergoes further reactions such as oxidation, hydroxylation, or dechlorination. researchgate.net
To investigate whether these TPs are formed directly from Losartan or from the subsequent breakdown of Losartan Carboxylic Acid, a stable isotope tracing study can be designed. In such a study, a deuterated version of Losartan Carboxylic Acid would be introduced to a biological system, such as human liver microsomes. nih.gov Scientists would then monitor for the appearance of deuterated versions of the other TPs. Again, this compound would be an essential tool, used as an internal standard to quantify the remaining concentration of the administered labeled substrate, thereby allowing researchers to calculate the rate of its further metabolism.
Application in Environmental Fate and Biotransformation Studies of Pharmaceuticals
The widespread use of pharmaceuticals like Losartan results in their excretion and subsequent entry into the environment through wastewater systems. Understanding the environmental fate of these compounds is crucial for assessing ecological risk.
Losartan and its primary metabolite, Losartan Carboxylic Acid, are frequently detected in the influent and effluent of wastewater treatment plants (WWTPs). researchgate.net Accurate quantification of these compounds in environmental samples such as river water, sediment, and wastewater is essential for environmental monitoring.
These samples are chemically complex, making accurate measurement challenging. The use of a stable isotope-labeled internal standard is the gold standard for quantification in environmental analysis. This compound is the ideal internal standard for measuring its non-labeled counterpart. When added to an environmental sample at a known concentration, it co-purifies with the target analyte and experiences the same analytical variations. By comparing the mass spectrometer signal of the analyte to that of the known quantity of the d9-standard, a precise and accurate concentration can be determined, overcoming the challenges posed by the complex sample matrix. nih.govijpronline.com
Wastewater treatment plants (WWTPs) utilize microbial communities to break down contaminants. Studies have shown that while some removal of Losartan occurs, its primary metabolite, Losartan Carboxylic Acid, can actually be formed within the WWTP during the biotransformation process. researchgate.net
Research investigating the microbial degradation of Losartan has identified several transformation products (TPs) that are formed in addition to Losartan Carboxylic Acid. Using advanced analytical techniques, researchers have proposed structures and formation pathways for these TPs. Stable isotope tracing provides a definitive method to confirm these pathways. By introducing deuterated Losartan to microbial cultures from activated sludge, researchers can trace the formation of deuterated TPs, confirming the specific metabolic capabilities of the wastewater microbes.
The table below details some of the microbial transformation products of Losartan identified in such studies. researchgate.net
| Parent Compound | Transformation Product (TP) ID | Proposed Transformation |
| Losartan | Losartan Carboxylic Acid (TP437) | Oxidation of hydroxymethyl group |
| Losartan | Losartan TP453 | Oxidation and hydroxylation |
| Losartan | Losartan TP403 | Oxidation and dechlorination |
| Losartan | Valsartan Acid (TP267) | Cleavage of imidazole (B134444) ring |
This interactive table summarizes key transformation products identified during microbial degradation studies.
In these experiments, this compound plays a vital role as an internal standard for the accurate quantification of the primary metabolite, Losartan Carboxylic Acid, allowing for a detailed mass balance analysis to understand the efficiency and pathways of microbial degradation. researchgate.net
Future Research Perspectives and Methodological Advancements
Integration with Advanced Mass Spectrometry Techniques for Enhanced Characterization
The integration of Losartan (B1675146) Carboxylic Acid-d9 with next-generation mass spectrometry (MS) platforms is a key area for future development. While traditional triple quadrupole (QqQ) mass spectrometers provide excellent sensitivity and specificity for quantification, advanced techniques offer deeper characterization capabilities. nih.gov
Ion Mobility Mass Spectrometry (IM-MS): Ion mobility adds another dimension of separation based on the size, shape, and charge of an ion. Coupling ion mobility with mass spectrometry can separate the deuterated standard from its unlabeled counterpart or other interfering species, even if they have the same mass-to-charge ratio and similar retention times. This enhanced separation can lead to cleaner signals and more reliable quantification, further solidifying the role of Losartan Carboxylic Acid-d9 in complex bioanalytical assays.
| Technique | Advantage for this compound Analysis | Research Implication |
| High-Resolution MS (HRMS) | Provides high mass accuracy, reducing ambiguity and confirming elemental composition. | Enhanced confidence in analyte identification and reduction of potential interferences from complex matrices. |
| Ion Mobility MS (IM-MS) | Offers an additional dimension of separation based on ion shape and size. | Improved separation from isobaric interferences and matrix components, leading to cleaner data and higher accuracy. |
Development of Novel Deuterium (B1214612) Labeling Strategies for Comprehensive Metabolite Profiling
Current deuteration of Losartan Carboxylic Acid typically involves multiple deuterium atoms (e.g., d9) to ensure a significant mass shift from the unlabeled analyte. Future research will likely focus on more strategic and novel labeling approaches to broaden its utility. The replacement of hydrogen with deuterium is a strategy pursued by drug developers to alter and attenuate cytochrome P450 (CYP)-mediated metabolism. nih.gov
Strategic deuteration at sites susceptible to metabolism can create metabolically stable versions of the compound. While this compound serves as an internal standard, designing other deuterated analogues of losartan could help in mechanistic studies. For instance, selectively deuterating the specific sites of oxidation on the parent losartan molecule could slow down its conversion to the carboxylic acid metabolite, allowing researchers to study the roles of specific CYP enzymes (like CYP2C9 and CYP3A4) in greater detail. nih.govnih.gov This approach, leveraging the deuterium kinetic isotope effect, can provide valuable insights into metabolic pathways and help identify transient or low-level metabolites that might otherwise be missed. nih.govresearchgate.net
Expanding Applications of this compound in In Vitro and Ex Vivo Systems for Deeper Mechanistic Insights
The use of this compound is critical for obtaining precise quantitative data from in vitro and ex vivo experimental systems. These systems are fundamental for elucidating the mechanisms of drug metabolism and action.
In Vitro Systems: In studies using human liver microsomes or recombinant enzyme systems to investigate the metabolism of losartan, this compound is an indispensable tool. nih.govnih.gov It allows for the accurate quantification of the formation of the active metabolite, E-3174, enabling detailed kinetic analysis (e.g., determining Vmax and Km values) for the enzymes involved. nih.gov This precision is vital when evaluating the effects of genetic polymorphisms (e.g., in CYP2C9) on losartan metabolism. nih.gov
Ex Vivo Systems: In studies involving isolated tissues or organs, this compound can be used to accurately measure the concentration of the metabolite in tissue homogenates or perfusates. This enables researchers to investigate tissue-specific metabolism and distribution, providing a more nuanced understanding of the drug's disposition beyond plasma concentrations.
| System | Application of this compound | Mechanistic Insight Gained |
| Human Liver Microsomes | Precise quantification of E-3174 formation over time. | Determination of enzyme kinetics (Vmax, Km) and identification of key metabolizing enzymes (e.g., CYP2C9, CYP3A4). nih.govnih.gov |
| Recombinant Enzymes | Accurate measurement of metabolite production by specific CYP isoforms. | Elucidation of the relative contribution of different enzymes to losartan oxidation. nih.gov |
| Hepatocyte Cultures | Quantification of metabolite formation and clearance in a cellular context. | Understanding of integrated metabolism and transport processes within the liver cell. nih.gov |
Contribution to Systems Pharmacology and Quantitative Biology Approaches Utilizing Isotope-Labeled Standards
Systems pharmacology aims to understand drug action on a holistic level by integrating data from multiple biological scales. Quantitative biology relies on precise measurements to build and validate mathematical models of biological processes. In both fields, stable isotope-labeled internal standards like this compound are foundational. alfa-chemistry.com
Accurate and precise quantification is a prerequisite for developing robust physiologically based pharmacokinetic (PBPK) models. nih.gov These models simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. By providing reliable concentration-time data for both the parent drug (losartan) and its active metabolite, the use of this compound as an internal standard is crucial for building and validating PBPK models that can predict drug behavior in diverse populations and scenarios. nih.gov The high-quality data obtained using such standards helps to reduce uncertainty in model parameters, leading to more predictive and reliable simulations of drug efficacy and disposition. scispace.comresearchgate.net
Exploration of New Analytical Platforms and Automation for High-Throughput Research of Deuterated Compounds
The demand for faster and more efficient analysis in drug discovery and clinical research has driven the development of high-throughput analytical platforms. umich.edusci-hub.red Automated sample preparation, often utilizing 96-well or 384-well plate formats, is becoming standard for handling large numbers of samples. myadlm.orgnih.gov
In these automated workflows, where hundreds or thousands of samples are processed, the potential for variability in sample handling, extraction efficiency, and instrument response increases. myadlm.orgnih.gov this compound, as a stable isotope-labeled internal standard, is essential in this context. It is added early in the sample preparation process and co-purifies with the unlabeled analyte, effectively correcting for variations that may occur during automated liquid handling, extraction, and injection steps. scioninstruments.comtechnologynetworks.com This ensures that the precision and accuracy of the analytical method are maintained despite the high speed and volume of the workflow, making large-scale pharmacokinetic or metabolic studies feasible and reliable. nih.govmdpi.com
| Technology | Role of this compound | Benefit for High-Throughput Research |
| Automated Liquid Handlers | Added to all samples at the start to normalize pipetting and transfer variability. | Improves inter-sample consistency and reduces errors from manual processing. myadlm.org |
| 96-Well Plate SPE/LLE | Corrects for well-to-well differences in extraction recovery. | Ensures data reliability across large batches of samples. nih.gov |
| High-Throughput LC-MS/MS | Compensates for variations in instrument response and matrix effects during rapid analysis. | Maintains analytical accuracy and precision at fast cycle times. sci-hub.red |
| Robotic Online Extraction | Acts as a constant reference during automated online sample cleanup and injection. | Enables robust, unattended operation for large-scale studies. |
Q & A
Q. How is Losartan Carboxylic Acid-d9 quantified in pharmacokinetic studies, and what analytical methods are validated for simultaneous determination with its parent compound?
- Methodological Answer: this compound and its parent compound can be quantified using ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS). This method involves protein precipitation for plasma sample preparation, followed by chromatographic separation using a C18 column and detection via multiple reaction monitoring (MRM). Validation parameters include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) . Multivariate experimental designs (e.g., full factorial) optimize dissolution testing conditions, reducing the number of experiments while ensuring reproducibility .
Q. What is the metabolic pathway of this compound, and which cytochrome P450 (CYP) isoforms are responsible for its biotransformation?
- Methodological Answer: this compound is derived from the two-step oxidation of losartan via the aldehyde intermediate E3178. CYP2C9 and CYP3A4 are the primary isoforms catalyzing these reactions in human liver microsomes. Experimental validation involves incubations with isoform-selective inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4) and recombinant enzymes. Deuterium substitution at the α-position reduces metabolic rates by ~50%, as shown in non-competitive intermolecular CYP2C9 assays .
Q. What structural features of this compound enhance its binding affinity to the AT1 receptor compared to losartan?
- Methodological Answer: The carboxylate group at the C-2 position of the imidazole ring increases binding affinity by forming ionic interactions with the AT1 receptor's Tyr²¹³ and His¹⁸³ residues. Computational docking and binding assays (e.g., displacement of [¹²⁵I]-angiotensin II) demonstrate that the tetrazolate and carboxylate pharmacophores mimic angiotensin II's critical residues, resulting in a −log IC₅₀ of 8.46 for this compound versus 8.25 for losartan .
Advanced Research Questions
Q. How does deuterium substitution at the α-position influence the metabolic stability and pharmacokinetic profile of this compound?
- Methodological Answer: Deuteration reduces the rate of aldehyde intermediate (E3179) oxidation by introducing a kinetic isotope effect, slowing CYP2C9-mediated metabolism. In vitro studies using deuterated losartan ([²H]1-K⁺) show a 50% decrease in E3174 formation compared to protiated analogs. This is quantified via LC-MS/MS metabolic ratio calculations (deuterated/protiated AUC₀–∞) under non-competitive conditions .
Q. How do CYP2C9 genetic polymorphisms (e.g., CYP2C92 and CYP2C93) affect the metabolic ratio of this compound in hypertensive patients?
- Methodological Answer: Prospective interventional studies in patients receiving losartan (100 mg/day) measure plasma metabolic ratios (losartan/Losartan Carboxylic Acid-d9) using HPLC-UV. Genotyping via PCR-RFLP identifies CYP2C9 variants. Patients with CYP2C93/*3 genotypes exhibit 2.5-fold higher metabolic ratios (1.15 ± 1.09 vs. 0.45 ± 0.22 in wild-type), indicating reduced CYP2C9 activity. Statistical analysis employs one-way ANOVA (p < 0.05) and Hardy-Weinberg equilibrium tests .
Q. What structural insights into this compound’s enzyme inhibition can be derived from its complex with succinyl-CoA:glutarate-CoA transferase (SUGCT)?
- Methodological Answer: X-ray crystallography (2.1 Å resolution) reveals this compound binds to SUGCT’s active site through hydrogen bonding with Asp²¹² and hydrophobic interactions with Leu¹⁹⁰ and Val²²⁰. Comparative analysis of apo- and ligand-bound structures shows a 1.8 Å shift in the catalytic loop, suggesting competitive inhibition. Binding affinity (Kd = 0.8 μM) is validated via surface plasmon resonance (SPR) .
Q. How can contradictions in reported IC₅₀ values for this compound’s AT1 receptor antagonism be resolved?
- Methodological Answer: Discrepancies arise from assay conditions (e.g., cell lines, angiotensin II concentrations). Standardization involves using human vascular smooth muscle cells (VSMCs) pretreated with 10 nM angiotensin II for 30 min. This compound’s IC₅₀ for inhibiting intracellular Ca²⁺ flux (5 nM) and protein synthesis (3 nM) is measured via fluorescence imaging and [³H]-leucine incorporation, respectively. Data normalization to vehicle controls and inter-laboratory validation reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
